![molecular formula C22H25N3O2 B2846389 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-18-8](/img/structure/B2846389.png)
2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives often relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine .Molecular Structure Analysis
The molecular structure of 6H-indolo[2,3-b]quinoxaline derivatives is planar and fused . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC-rich minor groove of the DNA .Chemical Reactions Analysis
The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives can vary depending on the specific substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus .科学的研究の応用
Optoelectronic Devices
The indolo[2,3-b]quinoxaline framework serves as a common structural motif in optoelectronic devices. Researchers have utilized derivatives of this compound as sensitizers, semiconductors, light-emitting materials, and sensor components. Their unique electronic properties make them valuable in enhancing device performance and efficiency .
Medicinal Chemistry
Indolo[2,3-b]quinoxalines exhibit promising biological activities. Specifically:
- Antidiabetic Activity : Researchers have identified compounds within this family that may play a role in managing diabetes .
DNA and Protein Interaction
Highly active derivatives of 6H-indolo[2,3-b]quinoxaline have shown good binding affinity to DNA. While they may not directly inhibit topoisomerase II enzymes, they exhibit significant activity in modulating multidrug resistance (MDR) mechanisms .
Condensation and Cycloaddition Reactions
The most common synthetic route to indolo[2,3-b]quinoxaline derivatives involves condensation reactions of isatin with o-phenylenediamine. Brønsted acids (e.g., acetic, formic, or hydrochloric acid) often serve as catalysts. Recent advancements include using copper-doped CdS nanoparticles or cerium(IV) oxide nanoparticles for improved yields .
Side Chain-Dependent DNA Binding
Comparative spectroscopic and viscometric studies reveal that side chain variations impact the DNA binding properties of these compounds. Association constants and thermodynamic parameters play a crucial role in their interactions with DNA .
Cytotoxicity Evaluation
Novel 6H-indolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for cytotoxicity. These compounds hold promise as potential anti-cancer agents, although further studies are needed to explore their efficacy .
作用機序
Target of Action
The primary target of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound belongs to a class of heterocyclic compounds known as indoloquinoxalines, which are known to interact with DNA .
Mode of Action
2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline exerts its pharmacological action predominantly through DNA intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts vital processes for DNA replication .
Biochemical Pathways
The interaction of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects such as inhibition of cell division and growth .
Result of Action
The result of the action of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is the inhibition of cell division and growth . This is due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix . This makes it a potential candidate for antiviral, antitumor, and other pharmacological activities .
将来の方向性
Given the wide variety of pharmacological activities exhibited by 6H-indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring different substituents and side chains to enhance the therapeutic potential of these compounds.
特性
IUPAC Name |
2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIVYEACFIQUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-2-furyl)methyl]-4-(6-morpholin-4-ylpyridazin-3-yl)benzamide](/img/structure/B2846306.png)
![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
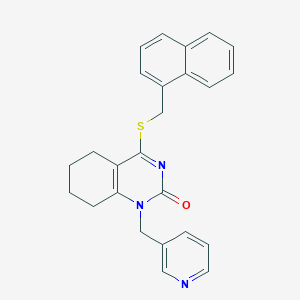
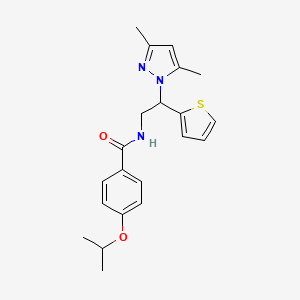


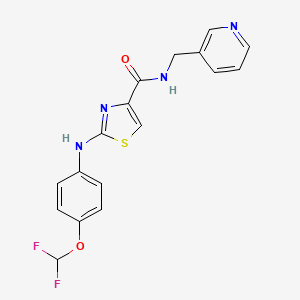

![3,3-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
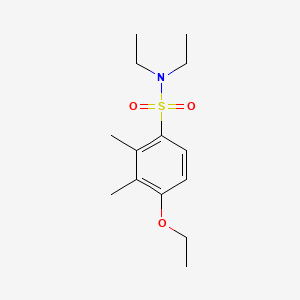
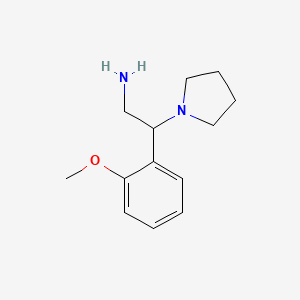

![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)